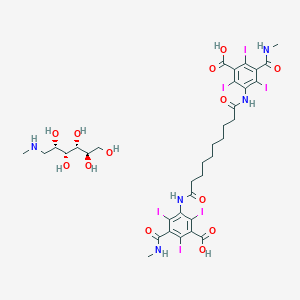
Iosefamate meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iosefamate meglumine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of iodinated fatty acid methyl ester, which is synthesized by the reaction of iodine with fatty acid methyl ester. Iosefamate meglumine is used as a contrast agent in medical imaging, and its application in scientific research is still being explored.
Mechanism Of Action
Iosefamate meglumine works by binding to lipids in the body, which enhances their visibility in medical imaging. The mechanism of action in scientific research is still being explored, but it is believed to modulate lipid metabolism and signaling pathways.
Biochemical And Physiological Effects
Iosefamate meglumine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate lipid metabolism, reduce oxidative stress, and regulate inflammation. In addition, it has been shown to have an effect on cell signaling pathways, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of iosefamate meglumine is that it is a relatively safe and non-toxic compound, making it suitable for use in lab experiments. It is also readily available and easy to synthesize. However, one limitation is that it may interfere with certain assays due to its ability to bind to lipids. In addition, its mechanism of action in scientific research is still being explored, which may limit its use in certain studies.
Future Directions
There are numerous future directions for research on iosefamate meglumine. One direction is to further investigate its mechanism of action in scientific research, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other compounds to enhance its efficacy. Additionally, research could be conducted to investigate its potential applications in other fields such as biotechnology and environmental science.
Conclusion
Iosefamate meglumine is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in scientific research is still being explored, and there are numerous future directions for investigation.
Synthesis Methods
Iosefamate meglumine is synthesized by reacting iodine with fatty acid methyl ester in the presence of a base such as sodium hydroxide. The reaction results in the formation of iodinated fatty acid methyl ester, which is then reacted with meglumine to form iosefamate meglumine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Iosefamate meglumine has potential applications in various scientific research fields such as biochemistry, pharmacology, and toxicology. It is used as a contrast agent in medical imaging to enhance the visibility of internal organs and tissues. In addition, it has been used in studies investigating the role of lipids in various physiological processes such as inflammation, oxidative stress, and cell signaling.
properties
CAS RN |
10058-41-0 |
|---|---|
Product Name |
Iosefamate meglumine |
Molecular Formula |
C35H45I6N5O13 |
Molecular Weight |
1505.2 g/mol |
IUPAC Name |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
synonyms |
iosefamate meglumine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



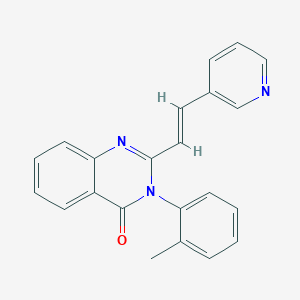
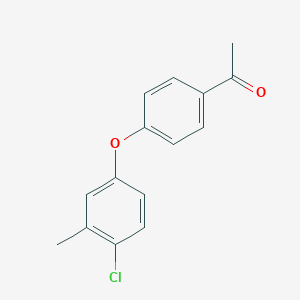
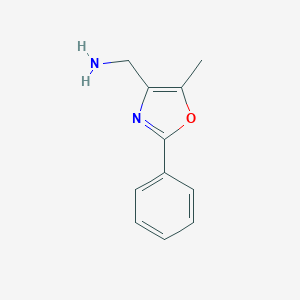
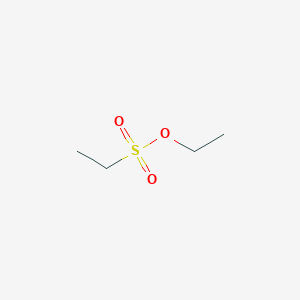
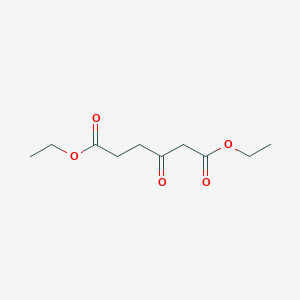
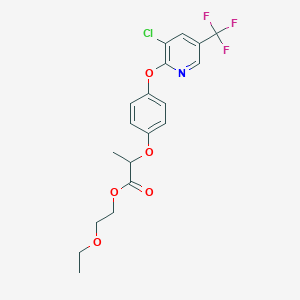

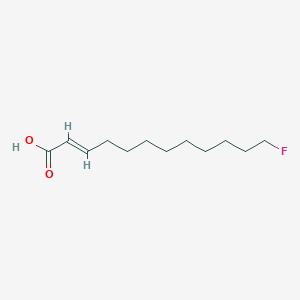

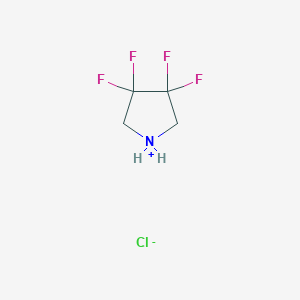
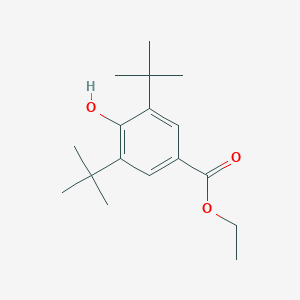
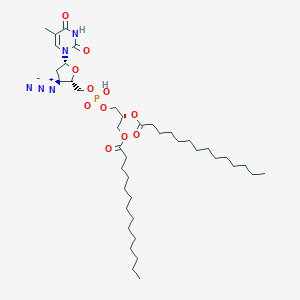
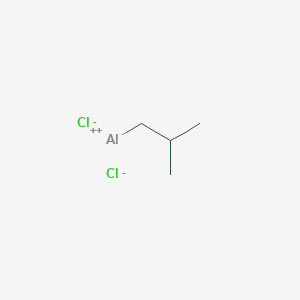
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)